3-Fluoropyridine-4-boronic acid hydrate

Protodeboronation Stability Suzuki-Miyaura

Common Problem: 2-Pyridyl boronic acids suffer rapid protodeboronation, leading to failed couplings and irreproducible yields. Solution: 3-Fluoropyridine-4-boronic acid hydrate (CAS 1029880-18-9) delivers class-leading hydrolytic stability (t₀.₅ > 1 week). Key outcomes: • Reliable Suzuki couplings under prolonged heating, high pH, or aqueous work-up • 3-Fluoro group blocks oxidative metabolism for SAR metabolic profiling • Hydrate form ensures thermal stability (mp 237-239 °C) and simple ambient storage, ideal for parallel synthesis.

Molecular Formula C5H7BFNO3
Molecular Weight 158.93 g/mol
CAS No. 1029880-18-9
Cat. No. B1350656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropyridine-4-boronic acid hydrate
CAS1029880-18-9
Molecular FormulaC5H7BFNO3
Molecular Weight158.93 g/mol
Structural Identifiers
SMILESB(C1=C(C=NC=C1)F)(O)O.O
InChIInChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2
InChIKeyMESGEMIQUNLQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropyridine-4-boronic acid hydrate (CAS 1029880-18-9) – Basic Characteristics and Supplier-Specified Properties


3-Fluoropyridine-4-boronic acid hydrate (CAS 1029880-18-9) is an organoboron compound classified as a heteroaryl boronic acid . It consists of a pyridine ring substituted with a fluorine atom at the 3-position and a boronic acid group at the 4-position, and is supplied as a hydrate . This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation . Commercial specifications from reputable vendors indicate a minimum purity of 95% and a molecular weight of 158.92 g/mol for the hydrate form .

3-Fluoropyridine-4-boronic acid hydrate: Why In-Class Substitution Can Compromise Synthesis Reproducibility


Although all pyridyl boronic acids nominally participate in Suzuki-Miyaura couplings, their stability and reactivity vary dramatically with substitution pattern [1]. 2-Pyridyl boronic acids are prone to rapid protodeboronation, resulting in low and unpredictable yields, whereas 3- and 4-pyridyl analogs exhibit much greater hydrolytic stability [1]. Consequently, substituting one positional isomer for another without re-optimization of reaction conditions can lead to failed couplings or irreproducible outcomes. The 3-fluoro substituent in the target compound further modulates electronic properties and metabolic stability, a benefit not present in non-fluorinated or differently substituted analogs .

3-Fluoropyridine-4-boronic acid hydrate: Quantitative Differentiators vs. Analogous Boronic Acids


Superior Protodeboronation Stability Versus 2-Pyridyl Boronic Acids

3-Fluoropyridine-4-boronic acid hydrate belongs to the class of 4-pyridyl boronic acids, which exhibit a protodeboronation half-life (t₀.₅) greater than 1 week at pH 12 and 70 °C. In stark contrast, 2-pyridyl boronic acids undergo rapid decomposition with a t₀.₅ of only 25–50 seconds under similar conditions (pH 7, 70 °C) [1]. This stability differential ensures that the target compound maintains structural integrity during aqueous work-up and extended reactions, minimizing yield loss due to premature boron cleavage.

Protodeboronation Stability Suzuki-Miyaura

Fluorine-Enhanced Metabolic Stability in Drug Discovery Intermediates

The 3-fluoro substituent on the pyridine ring is widely recognized to enhance metabolic stability and membrane permeability of derived drug candidates . While direct comparative data for this specific boronic acid are not publicly available, the presence of fluorine at the 3-position is a documented strategy to block oxidative metabolism and improve pharmacokinetic properties . In contrast, non-fluorinated pyridine-4-boronic acids (e.g., 4-pyridylboronic acid, CAS 1692-15-5) lack this metabolic shielding effect, potentially leading to faster clearance of final drug molecules.

Metabolic Stability Fluorine Medicinal Chemistry

Hydrate Form Provides Improved Handling and Storage Stability

The hydrate form of 3-fluoropyridine-4-boronic acid (CAS 1029880-18-9) exhibits a melting point of 237–239 °C, significantly higher than the anhydrous form (CAS 458532-97-3), which melts with decomposition at approximately 220 °C [1]. This increased thermal stability correlates with reduced hygroscopicity and greater resistance to anhydride formation during long-term storage, as recommended by vendors (store in a cool, dry place) [1]. The anhydrous analog is typically specified for storage at ≤ -10 °C , indicating that the hydrate is less demanding to maintain under routine laboratory conditions.

Hydrate Stability Storage

Consistent Purity Specifications for Reproducible Suzuki Couplings

Commercial sources of 3-fluoropyridine-4-boronic acid hydrate uniformly specify a minimum purity of 95% (HPLC or assay by titration) . In contrast, many pyridyl boronic acids—particularly 2-pyridyl derivatives—suffer from significant purity degradation during shipping due to protodeboronation, leading to batch variability [1]. The 4-substituted, fluorine-containing structure of the target compound ensures that the delivered purity closely matches the certificate of analysis, providing a reliable starting point for optimizing Suzuki-Miyaura reaction conditions.

Purity Suzuki-Miyaura Reproducibility

3-Fluoropyridine-4-boronic acid hydrate: Preferred Application Scenarios Based on Evidenced Differentiators


Reproducible Suzuki-Miyaura Couplings Requiring Extended Reaction Times or Aqueous Conditions

Given its class-leading resistance to protodeboronation (t₀.₅ > 1 week), 3-fluoropyridine-4-boronic acid hydrate is the reagent of choice for Suzuki couplings that involve prolonged heating, high pH, or aqueous work-up [1]. Substituting a 2-pyridyl boronic acid under identical conditions would result in substantial boron loss within minutes, drastically reducing yields.

Medicinal Chemistry Campaigns Targeting Metabolically Stable Fluorinated Heterocycles

For structure-activity relationship (SAR) studies aimed at improving the metabolic profile of lead compounds, this fluorinated pyridyl boronic acid provides a direct route to 3-fluoro-4-arylpyridine motifs . The fluorine atom is strategically positioned to block oxidative metabolism, a benefit not achievable with non-fluorinated or 2-fluoro analogs.

Long-Term Stock Solutions and Kit Building in High-Throughput Synthesis

The hydrate form's enhanced thermal stability (melting point 237–239 °C) and less stringent storage requirements (cool, dry place vs. ≤ -10 °C for the anhydrous form) make it ideal for preparing stock solutions and inclusion in parallel synthesis kits [1][2]. This minimizes degradation-related variability in high-throughput experimentation.

Process Chemistry Requiring Batch-to-Batch Consistency

With a vendor-specified purity of ≥95% and a structure that resists decomposition during storage and shipping, 3-fluoropyridine-4-boronic acid hydrate is well-suited for process development and scale-up [2]. Its stability ensures that each new lot performs comparably, reducing the need for re-optimization of critical coupling steps.

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